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Compound of Interest

Compound Name: Vinylcyclohexane

Cat. No.: B147605

Vinylcyclohexane: A Versatile Intermediate in
Modern Organic Synthesis

Introduction

Vinylcyclohexane, a readily accessible cyclic olefin, has emerged as a valuable and versatile
chemical intermediate in the field of organic synthesis. Its unique structural motif, featuring both
a vinyl group and a cyclohexane ring, allows for a diverse range of chemical transformations,
making it a key building block in the synthesis of complex molecules, polymers, and specialty
chemicals. This document provides detailed application notes and protocols for researchers,
scientists, and drug development professionals on the use of vinylcyclohexane in several key
synthetic reactions, including its own preparation, epoxidation, hydroformylation, ring-opening
metathesis polymerization (ROMP), asymmetric dihydroxylation, and the Heck reaction.

Synthesis of Vinylcyclohexane

The preparation of vinylcyclohexane can be efficiently achieved from cyclohexyl ketone
through a two-step process involving the formation of a sulfonylhydrazone intermediate
followed by a Shapiro-like reaction. This method offers a simple and scalable route to high-
purity vinylcyclohexane.[1][2]

Experimental Protocol:

Step 1: Synthesis of 1-Acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone
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 In areaction flask, combine cyclohexyl ketone (1.0 equiv), 2,4,6-
triisopropylbenzenesulfonylhydrazide (1.0-1.05 equiv), and an alcohol solvent such as
methanol or ethanol.

« Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
» Cool the reaction mixture and collect the precipitated product by filtration.

e Wash the solid with cold solvent and dry to afford 1-acetylcyclohexane-2,4,6-
triisopropylbenzenesulfonylhydrazone.

Step 2: Synthesis of Vinylcyclohexane

o To a solution of 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone (1.0 equiv)
in an organic solvent (e.g., tetrahydrofuran or 2-methyltetrahydrofuran), add an inorganic
base (e.g., NaH, CH3ONa, t-BuOK; 1.0-1.2 equiv).

e Cool the mixture and add a non-nucleophilic strong base (e.g., LIHMDS, NaHMDS, LDA,;
1.0-1.2 equiv).

» Allow the reaction to proceed, then add sulfolane and a polymerization inhibitor (e.g., 1,4-
hydroquinone).

e Quench the reaction with an alcohol (e.g., methanol) and purify the vinylcyclohexane by

distillation.
Step Product Yield (%) Purity (GC, %)
2 Vinylcyclohexane 73-82 >99

Epoxidation of Vinylcyclohexane

The selective epoxidation of the vinyl group in vinylcyclohexane or the double bond in the
related 4-vinylcyclohexene is a crucial transformation for producing valuable intermediates like
vinylcyclohexene dioxide, which is used in the production of epoxy resins.[3] Peroxy acids are
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common reagents for this transformation. A general protocol for asymmetric epoxidation of

alkenes can be adapted for vinylcyclohexane to produce chiral epoxides.

Experimental Protocol (Asymmetric Epoxidation):

Prepare a chiral manganese catalyst in situ by refluxing (R,R)-N,N'-bis(3,5-di-tert-

butylsalicylidene)-1,2-cyclohexanediamine and Mn(OAc)z2-4H20 in ethanol, followed by

bubbling air through the solution.

In a separate flask, dissolve vinylcyclohexane in a suitable solvent (e.g., dichloromethane).

Add the prepared catalyst solution to the vinylcyclohexane solution.

Add an oxidant, such as a buffered solution of sodium hypochlorite, and stir vigorously at

room temperature.

Monitor the reaction progress by TLC.

Upon completion, work up the reaction by separating the organic layer, washing with brine,

and drying over sodium sulfate.

Purify the resulting epoxide by flash column chromatography.

Quantitative Data (Adapted from general alkene

epoxidation):

Enantiomeri
Substrate Product Catalyst Oxidant Yield (%) c Excess
(ee, %)
(R’R)-
Styrene
Styrene ) Jacobsen's m-CPBA 85 97
Oxide
Catalyst
cis-B3- cis-p3- (R,R)-
Methylstyren Methylstyren Jacobsen's m-CPBA 78 85
e e Oxide Catalyst
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Note: Data for vinylcyclohexane is not explicitly provided in the search results and would
require experimental determination.

Hydroformylation of Vinylcyclohexane

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen
atom across the double bond of an alkene to produce aldehydes.[4] This reaction is of
significant industrial importance. The hydroformylation of vinylcyclohexane, typically catalyzed
by rhodium complexes, can yield both linear and branched aldehydes, with the regioselectivity
being influenced by the choice of ligands and reaction conditions.[5][6][7]

Experimental Protocol (General):

 In a high-pressure reactor, dissolve vinylcyclohexane in a suitable solvent (e.g., toluene).

e Add a rhodium catalyst precursor, such as Rh(acac)(CO)z, and a phosphine ligand (e.qg.,
triphenylphosphine or a bidentate phosphine).

o Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas), typically in
a 1:1 ratio.

o Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and maintain the
pressure.

 After the reaction is complete, cool the reactor and carefully vent the excess gas.

» Analyze the product mixture by GC to determine the conversion and regioselectivity (linear
vs. branched aldehyde).

Purify the aldehyde products by distillation or chromatography.

Quantitative Data (Typical for a-olefins):
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Catalyst . Temperature . .
Ligand Pressure (bar) n:iso ratio
System (°C)
Triphenylphosphi
Rh/PPhs phenyiphosp 10-100 80-120 2-4:1
ne
2,2'-
Bis(diphenylphos
Rh/BISBI (diphenylp 5-20 100 >30:1

phinomethyl)-1,1'
-biphenyl

Note: Specific data for vinylcyclohexane would depend on the exact conditions and ligand
used.

Ring-Opening Metathesis Polymerization (ROMP) of
Vinylcyclohexane

Ring-opening metathesis polymerization is a powerful technique for the synthesis of polymers
from cyclic olefins. While vinylcyclohexane itself does not undergo ROMP due to the low ring
strain of the cyclohexane ring, cycloalkenes with vinyl substituents can be polymerized. For
instance, vinylcyclooctene can undergo ROMP to produce polymers with pendant vinyl groups.
The resulting polymers can be further modified. Poly(vinylcyclohexane) is typically
synthesized by the hydrogenation of polystyrene.[8]

Experimental Protocol (General for ROMP of a suitable
vinyl-substituted cycloalkene):

 In a glovebox, dissolve the vinyl-substituted cycloalkene monomer in a dry, deoxygenated
solvent (e.g., dichloromethane or toluene).

 In a separate vial, dissolve a Grubbs-type ruthenium catalyst (e.g., Grubbs' 1st, 2nd, or 3rd
generation) in the same solvent.[9]

e Add the catalyst solution to the monomer solution with stirring.

» Allow the polymerization to proceed at room temperature or with gentle heating. The reaction
progress can be monitored by the increase in viscosity.
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Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.

Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR

spectroscopy.

Monomer Catalyst MIC Ratio Mn (kDa) PDI
Grubbs' 2nd

Norbornene 200:1 21.4 1.10
Gen.

Note: The polymerization of vinylcyclohexane itself is not achieved via ROMP. The data
provided is for a representative ROMP reaction.

Asymmetric Dihydroxylation of Vinylcyclohexane

The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for
the conversion of alkenes to vicinal diols.[8][10][11][12][13] This reaction utilizes a catalytic
amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-
oxidant. Applying this methodology to vinylcyclohexane would yield a chiral diol, a valuable
building block in asymmetric synthesis.

Experimental Protocol:

o Prepare a solution of AD-mix-a or AD-mix-3 in a t-butanol/water solvent system.

Cool the mixture to 0 °C in an ice bath.

Add vinylcyclohexane to the stirred mixture.

Continue stirring at 0 °C until the reaction is complete (monitor by TLC).

Quench the reaction by adding sodium sulfite and stirring for an additional hour.
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o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the diol by flash chromatography.

o Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric
derivative followed by NMR analysis.

: o Typical f inal all )

Alkene AD-mix Yield (%) ee (%)
Styrene AD-mix-f3 97 99
1-Decene AD-mix- 95 98

Heck Reaction of Vinylcyclohexane

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an
unsaturated halide (or triflate) and an alkene.[14][15][16][17] The reaction of vinylcyclohexane
with an aryl or vinyl halide would lead to the formation of a substituted vinylcyclohexane
derivative, providing a route to more complex molecular structures.

Experimental Protocol (General):

e To areaction flask, add the aryl halide (1.0 equiv), vinylcyclohexane (1.1-1.5 equiv), a
palladium catalyst (e.g., Pd(OAc)z, 1-5 mol%), a phosphine ligand (e.g., PPhs, 2-10 mol%),
and a base (e.g., EtsN, K2COs, 1.5-2.0 equiv).

e Add a suitable solvent, such as DMF, acetonitrile, or toluene.

» Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required
temperature (typically 80-120 °C).

e Monitor the reaction progress by TLC or GC.

e Upon completion, cool the reaction mixture and filter to remove the palladium catalyst.
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* Remove the solvent under reduced pressure.

 Purify the product by column chromatography.

Aryl Halide Alkene Catalyst Base Yield (%)
lodobenzene Styrene Pd(OACc)2 EtsN 95
4-

Pd(OAc)2/P(o-
Bromoacetophen  Styrene tol) NaOAc 85

0l)3
one
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Caption: Key synthetic transformations of vinylcyclohexane.
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Caption: Experimental workflow for the hydroformylation of vinylcyclohexane.
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Applications in Drug Development and Fine
Chemicals

While specific examples of vinylcyclohexane as a direct intermediate in the synthesis of
marketed drugs are not readily available in the initial search results, its derivatives are of
significant interest. The functionalized cyclohexane motif is present in numerous bioactive
molecules. The synthetic transformations described above provide access to a wide array of
chiral and achiral building blocks that can be further elaborated into complex targets. For
instance, the chiral diols and epoxides derived from vinylcyclohexane are valuable precursors
for the synthesis of natural products and pharmaceuticals where stereochemistry is crucial for
biological activity. The aldehydes produced via hydroformylation can be readily converted to
alcohols, carboxylic acids, and amines, opening up further avenues for molecular
diversification. The development of efficient and selective methods for the functionalization of
vinylcyclohexane continues to be an active area of research with significant potential for
applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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